![molecular formula C29H58N2O3 B3045452 Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N'-dimethyl-N,N'-dioctyl- CAS No. 107513-23-5](/img/structure/B3045452.png)
Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N'-dimethyl-N,N'-dioctyl-
Descripción general
Descripción
Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl-: is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various industrial and scientific applications due to its ability to form stable complexes and its surface-active properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl- typically involves a multi-step process. One common method includes the reaction of hexyl alcohol with ethylene oxide to form 2-(hexyloxy)ethanol. This intermediate is then reacted with N,N’-dimethyl-N,N’-dioctylpropanediamide under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to remove any impurities and ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines are used under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amides or alcohols.
Aplicaciones Científicas De Investigación
Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions due to its surface-active properties.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes.
Mecanismo De Acción
The mechanism of action of Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl- involves its ability to interact with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions facilitate the formation of stable complexes, which can alter the physical and chemical properties of the target molecules. The pathways involved often include the modulation of surface tension and the stabilization of emulsions.
Comparación Con Compuestos Similares
- Propanediamide, 2-ethyl-2-phenyl-
- N,N’-dimethyl-N,N’-dioctyl-2-(2-(hexyloxy)ethyl)malonamide
Comparison: Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N’-dimethyl-N,N’-dioctyl- is unique due to its specific combination of functional groups, which confer distinct surface-active properties and the ability to form stable complexes. Compared to similar compounds, it offers enhanced stability and efficiency in applications involving emulsification and surface tension modulation.
Propiedades
IUPAC Name |
2-(2-hexoxyethyl)-N,N'-dimethyl-N,N'-dioctylpropanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58N2O3/c1-6-9-12-15-17-19-23-30(4)28(32)27(22-26-34-25-21-14-11-8-3)29(33)31(5)24-20-18-16-13-10-7-2/h27H,6-26H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHSHNRQHFAQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(C)C(=O)C(CCOCCCCCC)C(=O)N(C)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552274 | |
| Record name | 2-[2-(Hexyloxy)ethyl]-N~1~,N~3~-dimethyl-N~1~,N~3~-dioctylpropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107513-23-5 | |
| Record name | 2-[2-(Hexyloxy)ethyl]-N~1~,N~3~-dimethyl-N~1~,N~3~-dioctylpropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


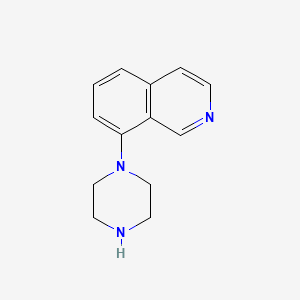





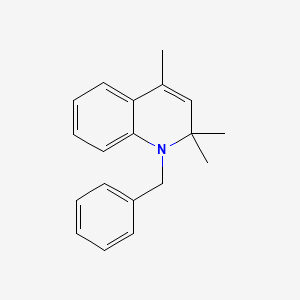
![Silane, [[(chloromethyl)thio]methyl]trimethyl-](/img/structure/B3045380.png)
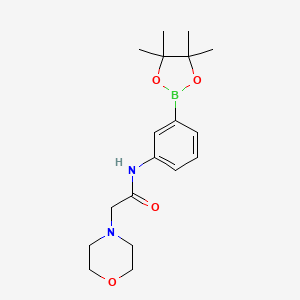
![7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B3045385.png)
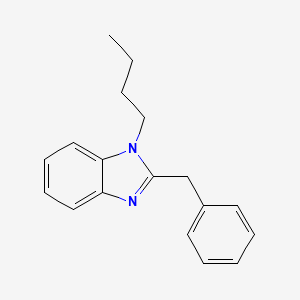
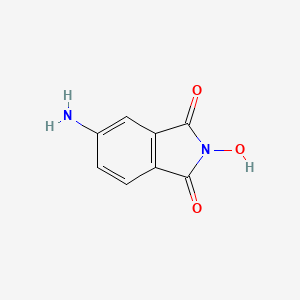
![Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-](/img/structure/B3045388.png)

